

Application Notes and Protocols for Immunohistochemical Staining for PAR4 Inhibition

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Compound of Interest

Compound Name: PAR4 antagonist 2

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Introduction

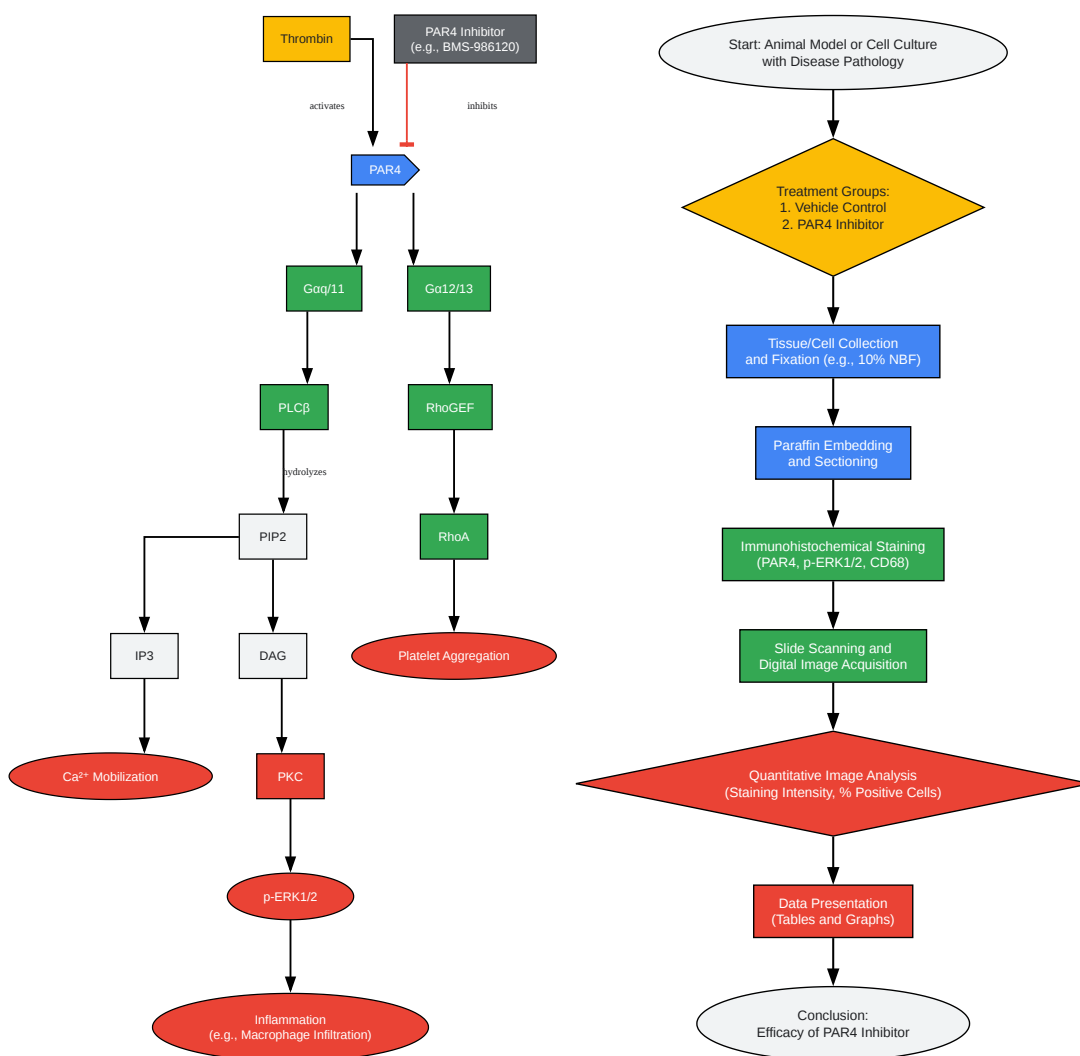
Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor, plays a significant role in thrombosis and inflammation. It is activated by proteases like thrombin, leading to downstream signaling cascades that contribute to various pathological processes. Consequently, PAR4 has emerged as a promising therapeutic target, and the development of PAR4 inhibitors is an active area of research. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the expression and localization of PAR4 and its downstream signaling molecules in tissues, making it an invaluable tool for assessing the efficacy of PAR4 inhibitors.

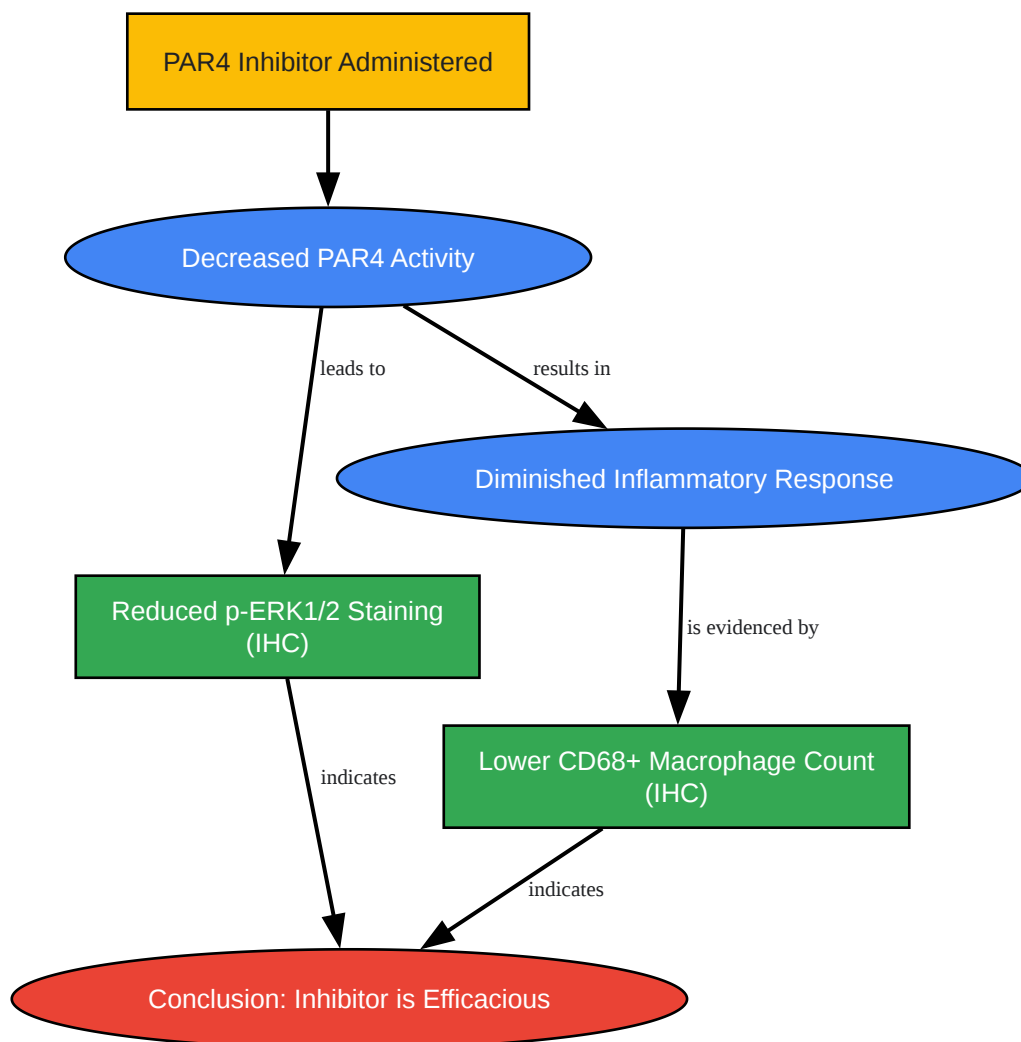
These application notes provide detailed protocols for the immunohistochemical staining of PAR4 and key downstream markers, along with methodologies for quantitative analysis to evaluate the effects of PAR4 inhibition.

PAR4 Signaling Pathway

PAR4 activation by proteases such as thrombin initiates a conformational change that allows it to couple with G-proteins, primarily G α q/11 and G α 12/13. This coupling triggers downstream signaling cascades, including the activation of the MAPK/ERK pathway, leading to cellular

responses like platelet aggregation and inflammation. The diagram below illustrates the canonical PAR4 signaling pathway.





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